Product packaging for sgp91 ds-tat Peptide 2, scrambled(Cat. No.:)

sgp91 ds-tat Peptide 2, scrambled

Cat. No.: B1574790
M. Wt: 2453.00
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Elucidation of the Parent Peptide: gp91 ds-tat and its Role in NADPH Oxidase Inhibition

The gp91 ds-tat peptide is a chimeric molecule designed to inhibit the activity of the NADPH oxidase 2 (Nox2) enzyme complex. anaspec.com This enzyme plays a crucial role in the production of reactive oxygen species (ROS), which are involved in both physiological and pathological processes.

The NADPH oxidase 2 complex is a multi-protein enzyme primarily found in phagocytic cells. It is composed of several subunits, including two membrane-bound components, gp91phox (also known as Nox2) and p22phox, and several cytosolic regulatory subunits, such as p47phox, p67phox, p40phox, and the small GTPase Rac. The gp91phox subunit is the catalytic core of the complex, responsible for transferring electrons from NADPH to molecular oxygen to produce superoxide (B77818).

The assembly of these subunits is a highly regulated process, essential for the activation of the enzyme. The cytosolic subunits translocate to the cell membrane and associate with the membrane-bound components to form the active oxidase complex.

The gp91 ds-tat peptide is a rationally designed inhibitor that specifically targets the assembly of the Nox2 complex. innopep.com It consists of two key functional domains:

A sequence derived from gp91phox: This portion of the peptide mimics the binding site on gp91phox for the cytosolic subunit p47phox. By competitively binding to p47phox, the gp91 ds-tat peptide prevents its interaction with the native gp91phox subunit, thereby inhibiting the assembly and activation of the NADPH oxidase complex. innopep.com

The TAT peptide: This is a cell-penetrating peptide derived from the HIV-1 trans-activator of transcription (TAT) protein. Its inclusion facilitates the entry of the gp91 ds-tat peptide into cells, allowing it to reach its intracellular target.

By disrupting the crucial interaction between gp91phox and p47phox, gp91 ds-tat effectively blocks the production of superoxide by the Nox2 enzyme.

Computational and Synthetic Design of sgp91 ds-tat Peptide 2, Scrambled

The development of this compound, is a critical component of rigorous scientific methodology, serving as a negative control to ensure that the inhibitory effects observed with the parent peptide are sequence-specific.

The generation of a scrambled sequence is a deliberate process to create a non-functional control. The goal is to demonstrate that the biological effect of the parent peptide is due to its specific amino acid sequence and not merely a result of its chemical properties.

The primary distinction between this compound, and its parent, gp91 ds-tat Peptide 2, lies in the specific order of their amino acid residues. While both peptides are composed of the same amino acids, their arrangement is different. This alteration in the primary structure is intended to disrupt the specific three-dimensional conformation necessary for binding to the target protein, in this case, p47phox.

Furthermore, "this compound" is described as being two amino acid residues shorter at the N-terminus compared to the full-length scrambled gp91 ds-tat peptide. eurogentec.com This suggests a truncation in addition to the scrambling of the sequence.

Peptide NameAmino Acid Sequence (Single Letter Code)
gp91 ds-tatYGRKKRRQRRRCSTRIRRQL-NH2
gp91 ds-tat Peptide 2RKKRRQRRRCSTRIRRQL-NH2
sgp91 ds-tat, scrambledYGRKKRRQRRRCLRITRQSR-NH2

A crucial component retained in the design of this compound, is the TAT peptide sequence. The TAT peptide is a well-characterized cell-penetrating peptide (CPP) that facilitates the translocation of molecules across the cell membrane. Its mechanism of entry is thought to involve electrostatic interactions with the negatively charged cell surface, followed by endocytosis or direct translocation.

The inclusion of the TAT sequence in the scrambled control is essential for a valid comparison with the active peptide. It ensures that both the active and control peptides are delivered into the cell with similar efficiency. This allows researchers to conclude that any observed differences in biological activity are due to the specific sequence of the gp91phox-derived portion of the peptide and not to differential cellular uptake.

Properties

Molecular Formula

C₉₈H₁₉₀N₅₀O₂₂S

Molecular Weight

2453.00

sequence

One Letter Code: RKKRRQRRRCLRITRQSR-NH2

Origin of Product

United States

Structural Foundation and Design Rationale of Sgp91 Ds Tat Peptide 2, Scrambled

Absence of Specific Biological Activity in sgp91 ds-tat Peptide 2, Scrambled as a Defined Characteristic

The deliberate design of this compound, as a molecule with a randomized amino acid sequence, directly results in its lack of specific biological activity. This absence of function is its most critical feature, allowing it to serve as an ideal negative control in scientific experiments. The rationale behind its use is to demonstrate that the biological effects observed with the active gp91 ds-tat peptide are genuinely due to its specific amino acid sequence and not to other nonspecific factors such as the presence of a peptide, its charge, or the TAT cell-penetrating sequence.

The biological activity of a peptide is intrinsically linked to its primary, secondary, and tertiary structures, which are dictated by the precise sequence of its amino acid residues. This sequence determines how the peptide folds and interacts with its molecular target. In the case of the active gp91 ds-tat peptide, its specific sequence allows it to bind to components of the NADPH oxidase enzyme complex, thereby inhibiting its function.

Numerous research studies utilize scrambled peptides like this compound, to validate their findings. For instance, in studies investigating the role of NADPH oxidase in cellular processes, the active gp91 ds-tat peptide might be shown to inhibit a particular cellular response. To confirm that this inhibition is a direct result of NADPH oxidase inhibition, the same experiment is performed with this compound. The expected and consistently observed outcome is that the scrambled peptide does not elicit the same inhibitory effect, thus confirming the specificity of the active peptide.

Detailed Research Findings: The Inert Nature in Practice

The fundamental principle underlying the use of this compound is the structure-function relationship of peptides. The specific linear arrangement of amino acids dictates the peptide's three-dimensional shape and, consequently, its ability to interact with other molecules. The active gp91 ds-tat peptide is composed of a sequence from the gp91phox subunit of NADPH oxidase fused to a cell-penetrating peptide sequence from the HIV TAT protein. This design allows it to enter cells and specifically interfere with the assembly of the NADPH oxidase complex.

In contrast, this compound, possesses a deliberately rearranged amino acid sequence. This randomization ensures that it cannot recognize and bind to the molecular targets of the active peptide. This lack of specific binding translates directly to an absence of biological effect in assays measuring NADPH oxidase activity or its downstream consequences.

The following table summarizes the expected comparative activity of gp91 ds-tat peptide and its scrambled counterpart in a typical research setting:

PeptideTargetExpected Biological ActivityRationale for Activity/Inactivity
gp91 ds-tat Peptide NADPH OxidaseInhibition of enzyme activityThe specific amino acid sequence allows for binding to and disruption of the NADPH oxidase complex.
This compound NADPH OxidaseNo significant inhibition of enzyme activityThe scrambled amino acid sequence prevents proper folding and binding to the NADPH oxidase complex.

Methodological Role of Sgp91 Ds Tat Peptide 2, Scrambled in Discriminating Specificity

Validation of Direct Target Engagement of gp91 ds-tat Peptide in Cellular Assays

A primary challenge in peptide-based inhibitor studies is to confirm that the observed biological effect stems from the direct interaction of the peptide with its intended molecular target. The scrambled peptide is instrumental in this validation process. The gp91 ds-tat peptide is designed to inhibit NOX2 activity by mimicking a region of the NOX2 subunit gp91phox, thereby disrupting its interaction with the cytosolic subunit p47phox, a crucial step in enzyme activation. nih.govselleckchem.com

To verify that the active peptide directly engages this target, researchers employ binding assays. In these experiments, the ability of the active peptide to bind to a target molecule is compared directly with that of the scrambled peptide. For instance, studies have demonstrated that Nox2ds (the active peptide sequence) effectively binds to p47phox. In contrast, the scrambled control peptide does not show this binding. nih.gov This differential binding is a direct confirmation of target engagement, indicating that the specific amino acid sequence of the active peptide is required for interaction with p47phox.

This validation is crucial because it confirms that the subsequent cellular effects are initiated by the intended molecular interaction, rather than an indirect or off-target effect. The scrambled peptide, by failing to bind, provides a clear baseline, demonstrating that a random sequence of the same amino acids does not engage the target.

Peptide TestedTarget ProteinBinding ResultConclusion
Nox2ds (Active Peptide)p47phoxBinding ConfirmedDemonstrates specific target engagement.
scrmb Nox2ds (Scrambled Control)p47phoxNo Binding ObservedConfirms sequence specificity is required for target interaction. nih.gov

Table 1: Validation of Target Engagement via Comparative Binding Assays. This table summarizes typical results from ELISA experiments designed to test the binding specificity of the active Nox2ds peptide versus its scrambled control.

Exclusion of Non-Specific Cellular Responses and Peptide-Mediated Artifacts

When introducing any substance into a cell, there is a risk of observing cellular responses that are not related to the specific mechanism of action under investigation. These non-specific effects can arise from the peptide's charge, its interaction with the cell membrane, or the delivery vehicle itself. The sgp91 ds-tat Peptide 2, scrambled is specifically designed to control for these potential artifacts. nih.gov

For example, research has conclusively shown that while the active gp91 ds-tat peptide potently inhibits superoxide (B77818) production from the NOX2 enzyme complex, the scrambled version has no such inhibitory effect. nih.gov This finding is a cornerstone of its use as a control, as it directly proves that the biological outcome (reduced ROS production) is a consequence of the specific inhibitory sequence, thereby ruling out non-specific cellular stress or other artifacts.

Experimental ConditionEnzyme SystemMeasured OutputResult
Cell-free system + Nox2ds NOX2 OxidaseSuperoxide (O2•−) ProductionPotent Inhibition nih.gov
Cell-free system + scrmb Nox2ds NOX2 OxidaseSuperoxide (O2•−) ProductionNo Inhibition nih.gov
Cell-free system + Nox2ds NOX1 or NOX4 OxidaseROS ProductionNo Inhibition nih.gov

Table 2: Specificity of NOX2 Inhibition in Cell-Free Assays. This table illustrates how the scrambled peptide is used to confirm the specific inhibitory action of Nox2ds on its target enzyme, NOX2, without affecting other related oxidases.

Establishing Causal Relationships in Pathway Perturbation Studies

Beyond validating target engagement, the this compound is essential for establishing a causal link between the inhibition of a specific target and a resulting physiological outcome. In pathway perturbation studies, researchers aim to understand the role of a particular protein in a complex biological process by inhibiting it and observing the consequences.

By comparing the effects of the active gp91 ds-tat peptide with the inactive scrambled peptide, scientists can determine if the inhibition of NOX2 is the direct cause of the observed changes. A notable example comes from research into epilepsy. In animal models, the administration of gp91 ds-tat significantly reduced the frequency of seizures compared to control animals treated with the scrambled peptide. nih.gov This demonstrates a causal relationship: the specific inhibition of NOX2 by the gp91 ds-tat peptide leads to a reduction in seizure activity, an effect not seen with the non-inhibitory scrambled peptide. nih.gov

This methodological approach allows researchers to move from correlation to causation. The scrambled peptide accounts for the effects of the experimental procedure, ensuring that the observed therapeutic or physiological effect is a direct result of perturbing the specific intended pathway.

Treatment Group (in vivo model)Effect on NOX ActivityEffect on Seizure FrequencyConclusion
gp91 ds-tat Significant Inhibition nih.govSignificant Reduction nih.govEstablishes a causal link between NOX2 inhibition and reduced seizure activity.
This compound No Significant InhibitionNo Reduction Compared to VehicleConfirms the effect is specific to the active peptide's sequence and not the peptide itself. nih.gov

Table 3: Use of Scrambled Peptide in an In Vivo Epilepsy Model. This table shows findings from a study where the scrambled peptide was crucial in establishing that the anti-seizure effects of gp91 ds-tat were due to its specific inhibition of NOX activity.

Applications of Sgp91 Ds Tat Peptide 2, Scrambled As a Negative Control in Diverse Biological Systems

Contributions to Oxidative Stress Research and Reactive Oxygen Species (ROS) Biology

Confirmation of NADPH Oxidase-Dependent ROS Generation

A fundamental application of "sgp91 ds-tat Peptide 2, scrambled" is to confirm that the generation of ROS in a particular experimental model is indeed dependent on the activity of NADPH oxidase. By demonstrating that the active gp91 ds-tat peptide reduces ROS levels while the scrambled version has no effect, researchers can confidently attribute the ROS production to this enzymatic source.

A study investigating the mechanisms of angiotensin II (Ang II)-induced hypertension provides a clear example. Ang II is known to stimulate NADPH oxidase, leading to increased superoxide (B77818) (O2•−) production and elevated blood pressure. In this research, the active gp91ds-tat (B10830512) peptide was shown to decrease O2•− levels in aortic rings treated with Ang II. Conversely, the scrambled control peptide (scramb-tat) had no such effect. Furthermore, when administered to mice, the active peptide significantly attenuated the rise in systolic blood pressure induced by Ang II infusion, whereas the scrambled peptide did not prevent hypertension. nih.gov

Table 1: Effect of gp91ds-tat and Scrambled Control on Angiotensin II-Induced Hypertension
Treatment GroupChange in Systolic Blood Pressure (mmHg)Inhibition of O2•− Production
VehicleBaselineNo
Angiotensin IIIncreasedNo
Angiotensin II + gp91ds-tatAttenuated IncreaseYes
Angiotensin II + scramb-tatIncreasedNo
This table summarizes findings where the scrambled peptide demonstrated no biological effect on blood pressure, in contrast to the active inhibitor, confirming the role of NADPH oxidase in the observed pathology. nih.gov

Investigating the Specificity of Antioxidant Interventions

Beyond simply identifying the source of ROS, "this compound" is crucial for dissecting the specificity of antioxidant interventions. In this context, the scrambled peptide helps to differentiate between interventions that directly scavenge ROS and those that act by inhibiting ROS production at its source, such as through NADPH oxidase inhibition. If an antioxidant intervention's effects are mimicked by the active gp91 ds-tat peptide but not by the scrambled control, it strongly suggests that the intervention's primary mechanism of action involves the modulation of NADPH oxidase activity.

Elucidation of Cellular Signaling Pathway Dynamics

The function of "this compound" extends to the complex realm of cellular signaling. Many signaling pathways are redox-sensitive, meaning their activity is modulated by the cellular redox state, which is heavily influenced by ROS. This scrambled peptide is instrumental in verifying that the activation or inhibition of a specific signaling cascade is a direct consequence of NADPH oxidase-derived ROS.

Analysis of p38 Mitogen-Activated Protein Kinase (MAPK) Activation Cascades

The p38 MAPK signaling pathway is a key player in cellular responses to stress, inflammation, and apoptosis. Its activation can be triggered by ROS. To ascertain whether NADPH oxidase is the specific source of ROS responsible for p38 MAPK activation in a given context, researchers utilize the gp91 ds-tat inhibitor and its scrambled control. If the active peptide blocks or reduces the phosphorylation (and thus activation) of p38 MAPK, while the "this compound" has no effect, it provides strong evidence for a direct link between NADPH oxidase activity and the p38 MAPK cascade. While the TAT peptide itself has been used to deliver proteins like p38 into cells to study their function, specific data demonstrating the use of "this compound" as a negative control in p38 MAPK activation studies is still needed to fully solidify this application. anaspec.com

Assessment of Rac1 Redox-Dependent Signaling Pathways

The small GTPase Rac1 is a critical component for the assembly and activation of most NADPH oxidase complexes. Therefore, signaling pathways involving Rac1 are often intertwined with redox-dependent processes. The use of "this compound" is vital to confirm that the observed cellular events are indeed downstream of a Rac1-Nox-ROS signaling axis. For instance, in studies of cell proliferation regulated by thrombospondin 2, where Rac1 and redox signaling are implicated, the scrambled peptide would be used as a negative control to ensure that any effects of the gp91 ds-tat inhibitor are specific to the disruption of the Nox complex and not due to off-target effects. nih.gov

Applications in Neuroscientific Research and Neurovascular Coupling Studies

The brain is highly susceptible to oxidative stress, and NADPH oxidase-derived ROS are implicated in various neurological disorders and in the regulation of cerebral blood flow. In this field, "this compound" is a valuable tool for pinpointing the role of NADPH oxidase in neuronal function and neurovascular coupling. For example, in studies of traumatic brain injury, where NADPH oxidase activation contributes to neuronal damage, the scrambled peptide would be used to validate the neuroprotective effects of the active gp91 ds-tat inhibitor. Similarly, in research on neurovascular dysfunction in conditions like Alzheimer's disease, the scrambled peptide helps to confirm that the observed impairments are a consequence of Nox2-derived radicals.

In research examining the permeability of the blood-brain barrier (BBB), the TAT portion of the fusion peptide is of interest for its cell-penetrating properties. A study investigating the transit of the TAT peptide across a BBB model used a FITC-labeled TAT-scrambled peptide as a control. The finding that the permeability of the endothelial monolayer to the scrambled TAT was no different from the native TAT peptide suggests that the passage is dependent on the cationic nature of the peptide rather than a specific amino acid sequence. This highlights the importance of using such controls to understand the fundamental mechanisms of these peptide vectors.

Table 2: Permeability of TAT and Scrambled TAT Peptides Across a Blood-Brain Barrier Model
PeptidePermeability Across Endothelial Monolayer
FITC-TATPermeable
FITC-TATscrambledPermeable (No significant difference from FITC-TAT)
This table illustrates that the scrambled sequence did not alter the peptide's ability to cross the in vitro BBB model, indicating that the effect is not sequence-specific.

Delineation of NADPH Oxidase Involvement in Amyloid Beta-Induced Cerebrovascular Dysfunction

In studies investigating the pathological effects of the amyloid-beta (Aβ) peptide, a key component in Alzheimer's disease, this compound, has been instrumental. Research has focused on Aβ's role in causing cerebrovascular dysfunction, particularly its impact on cerebral blood flow (CBF).

One pivotal study demonstrated that the Aβ₁-₄₀ peptide impairs the normal increase in CBF in response to neural activity (functional hyperemia) and to endothelium-dependent vasodilators. genscript.com To prove that this dysfunction was mediated by NADPH oxidase, researchers used the specific inhibitor, gp91ds-tat. The scrambled peptide, sgp91ds-tat, was used as a crucial negative control. The results showed that while the active inhibitor, gp91ds-tat, completely blocked the harmful cerebrovascular effects of Aβ₁-₄₀, the scrambled version had no protective effect. genscript.com This directly implicated NADPH oxidase as the key mediator of Aβ-induced vascular damage.

The table below summarizes the key findings from this research, highlighting the differential effects of the inhibitor and the scrambled control peptide on various cerebrovascular parameters in the presence of Amyloid β₁-₄₀.

Parameter Effect of Amyloid β₁-₄₀ Effect of Amyloid β₁-₄₀ + gp91ds-tat (Inhibitor) Effect of Amyloid β₁-₄₀ + sgp91ds-tat (Scrambled Control)
Resting Cerebral Blood FlowAttenuatedEffects abrogatedNo abrogation of effects
CBF Response to Whisker StimulationReducedEffects abrogatedNo abrogation of effects
CBF Response to AcetylcholineAttenuatedEffects abrogatedNo abrogation of effects
CBF Response to BradykininAttenuatedEffects abrogatedNo abrogation of effects
CBF Response to SNAP (NO donor)AttenuatedEffects abrogatedNo abrogation of effects
CBF Response to AdenosineNo alterationNot applicableNo alteration

This table illustrates the findings where the active inhibitor gp91ds-tat reversed the negative effects of Amyloid β, while the scrambled control peptide did not, confirming the specific role of NADPH oxidase. genscript.com

Evaluation of Oxidative Damage and Microglial Activation in Central Nervous System Models

The role of this compound, also extends to research on oxidative stress and neuroinflammation in other central nervous system (CNS) disorders, such as epilepsy. Neuroinflammation and oxidative damage are known to play a significant role in the neuronal damage associated with seizures. mdpi.com

In a study using a rat model of temporal lobe epilepsy, the specific NOX2 inhibitor, gp91ds-tat, was investigated for its potential to modify the disease. The scrambled version of the peptide was used as a negative control. The results demonstrated that continuous administration of the active gp91ds-tat peptide significantly reduced seizure frequency compared to the animals treated with the scrambled peptide. bioscience.co.uk

Furthermore, the study found that gp91ds-tat treatment significantly inhibited the catalytic activity of the NOX enzyme in both the cortex and the hippocampus. bioscience.co.uk In contrast, the scrambled peptide did not produce these inhibitory effects, indicating that the observed anti-seizure effects were a direct result of NOX2 inhibition. This use of the scrambled peptide was essential to conclude that targeting NOX2 could be a viable therapeutic strategy for epilepsy. bioscience.co.uk

Experimental Group Effect on Seizure Frequency (Normalized) Effect on NOX Catalytic Activity
gp91ds-tat (Inhibitor)Significantly decreasedSignificantly inhibited in cortex and hippocampus
Scrambled gp91ds-tat (Control)No significant difference from baselineNo significant inhibition

This table summarizes the findings demonstrating the specific inhibitory effect of gp91ds-tat on seizure activity and NOX activation, as validated by the lack of effect from the scrambled control peptide. bioscience.co.uk

Studies in Metabolic Physiology and Organ Homeostasis

Role in Research on Pancreatic β-Cell Function under Glucotoxic Conditions

The enzyme NADPH oxidase is known to be involved in the physiology and pathophysiology of pancreatic β-cells. bohrium.comnih.gov Specifically, reactive oxygen species (ROS) derived from NADPH oxidase can regulate β-cell metabolism and insulin (B600854) secretion. researchgate.net Under conditions of high glucose (glucotoxicity), excessive ROS production by NADPH oxidase is implicated in β-cell dysfunction, which is a hallmark of type 2 diabetes. nih.gov

While the inhibition of NADPH oxidase is a subject of research in this field to protect β-cells, a review of the current scientific literature does not show specific published studies that have utilized "this compound" as a negative control in experiments related to pancreatic β-cell function under glucotoxic conditions.

Investigations into Renal Proximal Tubular Epithelial Cell Migration and Epithelial-to-Mesenchymal Transition

Epithelial-to-mesenchymal transition (EMT) is a process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with fibrosis and cancer metastasis. In the context of kidney disease, EMT of renal proximal tubular epithelial cells is a key factor in the development of renal fibrosis. nih.gov

Research into the molecular drivers of EMT in renal cells is an active area. While NADPH oxidase-derived oxidative stress is a known factor in renal pathology, and control experiments using scrambled oligonucleotides (like siRNA) are common in this field of research, there are no specific documented studies in the reviewed literature that employ "this compound" as a negative control in investigations into renal proximal tubular epithelial cell migration and EMT. nih.gov

Critical Methodological Considerations and Best Practices for Scrambled Peptide Utilization

Criteria for Ensuring Biological Inactivity and Randomness in Scrambled Peptide Sequence Design

The generation of a truly inert scrambled control peptide is a critical and non-trivial step. The goal is to create a sequence that is random yet devoid of any unforeseen biological activity. proteogenix.science Several criteria must be considered during the design phase to maximize the probability of generating a useful negative control.

Key Design Principles:

Sequence Randomization: The primary sequence of the active peptide should be thoroughly shuffled. This can be done using computational tools that generate random permutations of the original sequence. peptidenexus.com

Avoidance of Key Motifs: The randomization process should avoid accidentally recreating the original active motifs or creating new, known functional motifs. researchgate.net For instance, general guidelines for "wise shuffling" algorithms suggest avoiding reverse-order neighbors and repetition of amino acid patterns from the original peptide. researchgate.net

Preservation of Physicochemical Properties: While randomizing the sequence, it is often desirable to maintain similar bulk physicochemical properties like hydropathy to the parent peptide. This can involve swapping residues with those possessing similar hydropathy, especially for amino acids not directly involved in receptor binding. researchgate.net

Consideration of Secondary Structure: The design should consider that altering the sequence will likely alter the secondary structure (e.g., α-helix or β-sheet formation). While the goal is to disrupt the active conformation, designers must be aware that the new conformation could have its own unintended activities. biocat.com Sequences with multiple adjacent residues like Val, Ile, Tyr, Phe, Trp, Leu, Gln, and Thr can promote β-sheet formation, which may lead to aggregation and insolubility. biocat.com

Before being used as a negative control in functional assays, it is important to empirically determine the bioactivity of any newly designed scrambled peptide to confirm its lack of function. proteogenix.science

Design CriterionDescriptionRationaleReference
Identical Composition & Mass The scrambled peptide must contain the same number and type of amino acids as the active peptide.Ensures that differences in activity are due to sequence, not composition, molecular weight, or net charge. all-chemistry.com
Sequence Randomization The amino acid sequence is rearranged into a random order, often using a computational shuffling tool.To disrupt the specific sequence-dependent interactions responsible for the parent peptide's biological function. peptidenexus.com
Avoidance of Critical Motifs The shuffled sequence should be checked to ensure it does not contain the original active site or other known functional motifs.Prevents residual activity and the creation of new, unintended biological functions. researchgate.net
Solubility and Stability The sequence should be designed to remain soluble. A general rule is to have at least one charged residue for every five amino acids.An insoluble peptide cannot be used effectively in biological assays and may cause non-specific effects through aggregation. biocat.com
Empirical Validation The final scrambled peptide must be experimentally tested for its lack of biological activity before use as a control.Confirms that the design process was successful in creating a truly inactive control for the specific assay . proteogenix.science

Assessment of Cellular Permeability and Intracellular Distribution of Scrambled Peptide Controls

A critical consideration for peptides like sgp91 ds-tat Peptide 2, scrambled, is that they contain a cell-penetrating peptide (CPP) component. The TAT sequence is rich in arginine and is designed to promote cellular uptake. nih.gov A scrambled version of a TAT-containing peptide will likely still have enough basic residues to penetrate cells, a factor that must be carefully assessed. nih.gov It cannot be assumed that the scrambled control will have the same uptake efficiency or intracellular localization as the active peptide.

Several methods are available to assess and quantify the cellular permeability and distribution of peptides:

Direct Visualization: Confocal microscopy using a fluorescently labeled peptide (e.g., FITC-P12) allows for direct visualization of peptide binding to the cell surface and subsequent internalization. rsc.org This can provide qualitative information on where the peptide localizes within the cell (e.g., membrane, cytoplasm, nucleus).

Reporter Gene Assays: A quantitative, cell-based method involves conjugating peptides to a molecule like dexamethasone (B1670325). The peptide-conjugate's entry into the cell allows dexamethasone to activate a glucocorticoid receptor (GR), which in turn drives the expression of a reporter gene. The level of reporter expression is proportional to the amount of peptide that entered the cell. nih.gov

Mass Spectrometry-Based Methods: A label-free approach known as the Cell-based Approach Membrane Permeability Assay (CAMPA) uses MALDI-HDX-MS (Matrix-Assisted Laser Desorption/Ionization-Hydrogen-Deuterium Exchange Mass Spectrometry). It distinguishes between peptides inside and outside the cell by labeling the external peptides with deuterium, allowing for a time-course measurement of permeation. researchgate.net

Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses an artificial membrane to predict passive membrane transport. rsc.orgmdpi.com While useful for assessing passive diffusion, it may not fully capture the active transport mechanisms often used by CPPs like TAT. nih.gov

For CPP-conjugated peptides, it is crucial to verify that the scrambled control enters the cell and, ideally, shows a similar intracellular distribution to the active peptide. If the scrambled peptide fails to enter the cell, it cannot serve as a valid control for an intracellular target. Conversely, if it enters the cell but accumulates in a different compartment, any observed lack of activity might be due to incorrect localization rather than sequence-specific inactivity.

Quantitative Methodologies for Demonstrating Specificity through Comparative Analysis

Demonstrating the specificity of a bioactive peptide relies on direct, quantitative comparison with its scrambled control. The scrambled peptide should fail to elicit the specific biological response that the active peptide produces.

A robust comparative analysis involves multiple quantitative assays:

Target Binding Assays: The direct interaction between the peptide and its intended molecular target should be quantified. For example, the binding affinity of a peptide and its scrambled version to a specific receptor can be compared using flow cytometry on cells expressing the target. rsc.org A significant drop in affinity for the scrambled peptide is strong evidence of sequence-specific binding.

Functional Cellular Assays: The ultimate test of specificity is in a functional context. This involves measuring a specific downstream cellular event. For instance, if an active peptide is designed to inhibit a signaling pathway, its effect can be compared to the scrambled control by measuring the phosphorylation of key downstream proteins (e.g., ERK and P38) via Western blot or other immunoassays. rsc.org

Gene Expression Analysis: If the peptide is expected to alter gene expression, reverse transcription-quantitative polymerase chain reaction (RT-qPCR) can be used to measure the mRNA levels of target genes. A comparison between cells treated with the active peptide, the scrambled control, and an untreated control can demonstrate sequence-specific effects on transcription. acs.org

Targeted Mass Spectrometry: For assays where the peptide is intended to alter the level of a specific protein, selected or multiple reaction monitoring (SRM/MRM) mass spectrometry offers highly specific and sensitive quantification of the target protein from complex biological samples like cell lysates. nih.gov This allows for a precise comparison of the effects of the active and scrambled peptides.

In all comparative studies, ensuring the accuracy of peptide quantification and the consistency of experimental conditions is vital to minimize variability and obtain reliable results. nih.gov

MethodologyPurposeExample Quantitative OutputReference
Flow Cytometry Compare binding affinity of active vs. scrambled peptides to cell surface targets.Mean Fluorescence Intensity (MFI); Dissociation constant (Kd). rsc.org
Western Blot / ELISA Measure changes in protein levels or post-translational modifications (e.g., phosphorylation) in a target pathway.Relative band intensity; Protein concentration (ng/mL). rsc.org
RT-qPCR Quantify changes in the expression of a target gene.Fold change in mRNA transcript levels. acs.org
Targeted Mass Spectrometry (MRM/SRM) Precisely quantify the abundance of a target protein or peptide in a complex mixture.Absolute or relative concentration of the target analyte. nih.gov
Confocal Microscopy Visualize and compare the intracellular localization and co-localization with target structures.Fluorescence intensity in specific cellular compartments. rsc.org

Limitations and Confounding Factors in the Application of Scrambled Peptide Controls

While essential, scrambled peptides are not without limitations, and several confounding factors can complicate the interpretation of results.

Unintended Biological Activity: The most significant limitation is the possibility that the scrambled peptide is not truly inert. The randomized sequence may gain a new, unforeseen biological activity that could produce its own effects or interfere with the system being studied. proteogenix.science

Altered Physicochemical Properties: Although the amino acid composition is identical, the scrambled sequence can have different physicochemical properties. For example, Fourier-transform infrared (FTIR) spectroscopy has shown that a peptide and its scrambled control can adopt significantly different secondary structures (e.g., varying percentages of α-helix and β-sheet). rsc.org These differences could lead to changes in solubility, aggregation propensity, or non-specific membrane interactions, confounding the interpretation of biological data.

Persistent Cell Penetration: For CPP-conjugated peptides, the scrambled control may retain significant cell-penetrating ability due to the high content of cationic residues. nih.gov This uptake could lead to non-specific effects within the cell that are unrelated to the intended target of the parent peptide.

Difficulty in Ensuring Randomness: The process of scrambling itself can be a limitation. A simple randomization might not be sufficient to destroy the original biological activity, or it could inadvertently create a new active sequence. More sophisticated algorithms are needed to generate sequences that are truly non-functional. researchgate.net

Analytical Confounders: In mass spectrometry-based proteomics, peptides can undergo sequence scrambling during collision-induced dissociation (CID), which is used for sequencing. This analytical artifact can complicate the identification of peptides and could potentially lead to the misassignment of a scrambled sequence. researchgate.net

Future Directions and Emerging Paradigms for Academic Research with Sgp91 Ds Tat Peptide 2, Scrambled

Expansion into Novel Biological Systems and Disease Models for Specificity Control

The primary function of sgp91 ds-tat Peptide 2, scrambled, is to validate the specificity of the gp91 ds-tat peptide, which is designed to inhibit the assembly of the NADPH oxidase complex by targeting the gp91phox (also known as NOX2) subunit. The TAT sequence facilitates the peptide's entry into cells. To ensure that the observed effects of the active peptide are due to its specific sequence and not merely due to the presence of a cell-penetrating peptide or a random assortment of amino acids, a scrambled control is essential. The future utility of this compound, lies in its application across a broadening spectrum of biological and pathological contexts where NADPH oxidase activity is implicated.

Cardiovascular and Endothelial Cell Research:

A key area of investigation involves the role of reactive oxygen species (ROS) in cardiovascular signaling. In a foundational study, researchers investigated the regulation of Thrombospondin 2 (TSP2), a matricellular protein involved in the balance between apoptosis and proliferation in endothelial cells. nih.govinnopep.com They discovered that the overexpression of a constitutively active form of the GTPase Rac1 led to an increase in TSP2 levels in human aortic endothelial cells (HAEC). nih.govinnopep.com This effect was shown to be dependent on ROS production by NADPH oxidase. nih.govinnopep.com The use of the NADPH oxidase inhibitor gp91ds-tat (B10830512) blocked this Rac1-induced synthesis of TSP2. nih.govinnopep.com The specificity of this inhibition is paramount and is where a control like this compound, is critical to demonstrate that the effect is not a non-specific consequence of peptide administration.

Table 1: Use of this compound in a Cardiovascular Model

Biological SystemDisease/Process ModelActive PeptideScrambled ControlKey Finding Supported by Control
Human Aortic Endothelial Cells (HAEC)Rac1-induced, redox-dependent cell signalinggp91ds-tatThis compoundDemonstrates that the inhibition of Rac1-induced Thrombospondin 2 (TSP2) expression is a specific effect of the gp91ds-tat sequence and not a random peptide effect. nih.govinnopep.com

Neuroscience and Traumatic Brain Injury (TBI) Models:

Another significant frontier is in neuroscience, particularly in the context of neuroinflammation and injury. Oxidative stress is a major contributor to the pathology of traumatic brain injury (TBI). Research has shown that NADPH oxidase activity increases significantly in the brain following TBI, contributing to oxidative damage and microglial activation. researchgate.net In a study investigating the role of NADPH oxidase in TBI in mice, the administration of the NOX2-specific inhibitor gp91ds-tat resulted in significant neuroprotection. researchgate.net To validate this finding, a scrambled-tat peptide control was used. The animals treated with the scrambled peptide showed no such protective effect, confirming that the neuroprotection was a direct result of NADPH oxidase inhibition by the specific gp91ds-tat sequence. researchgate.net

Table 2: Application of this compound in a Neuroscience Model

Biological SystemDisease/Process ModelActive PeptideScrambled ControlKey Finding Supported by Control
Mouse BrainTraumatic Brain Injury (TBI)gp91ds-tatScrambled-tat peptide controlConfirmed that the observed neuroprotection, including reduced neuronal damage and brain edema, was specifically due to the inhibition of NOX2 by gp91ds-tat and not a non-specific effect of the peptide administration. researchgate.net

Refinement of Experimental Designs to Maximize the Interpretive Power of Scrambled Controls

To enhance the scientific rigor of studies employing this compound, future experimental designs should incorporate more comprehensive control strategies. The simple inclusion of a scrambled peptide is a vital first step, but its interpretive power can be maximized through more detailed characterization.

Future research should focus on:

Detailed Biophysical Characterization: Comparing the biophysical properties of the active and scrambled peptides, such as charge distribution and potential for secondary structure formation, can help to rule out confounding factors. While a scrambled peptide has the same amino acid composition, the sequence can influence its behavior in a biological environment.

Cellular Uptake and Distribution Studies: Quantifying the cellular uptake and subcellular localization of both the active and scrambled peptides is crucial. This ensures that any lack of effect from the scrambled peptide is not due to a failure to enter the cells or reach the target compartment.

Dose-Response and Time-Course Analyses: Performing parallel dose-response and time-course experiments for both the active and scrambled peptides can provide a more nuanced understanding of the specificity of the observed effects.

Contribution to the Broader Field of Peptide-Based Research Methodological Rigor

The TAT peptide itself, used to deliver molecules into cells, has been shown in some contexts to have intrinsic biological activity. This underscores the absolute necessity of using a scrambled control that includes the TAT sequence. A 2023 study, for instance, used a scrambled FITC-TAT peptide to investigate the mechanisms of TAT-mediated transport across the blood-brain barrier, highlighting that the permeability was dependent on the peptide's cationic nature rather than its specific sequence. This reinforces the principle that the delivery vehicle itself must be controlled for.

By consistently employing well-characterized scrambled controls like this compound, the scientific community can build a more robust and reliable body of knowledge regarding the roles of specific peptide sequences in complex biological processes. This commitment to rigorous validation is essential for the continued development of peptide-based therapeutics and research tools.

Q & A

Q. What is the primary purpose of using sgp91 ds-tat Peptide 2, scrambled in NADPH oxidase studies?

The peptide serves as a negative control to distinguish specific NADPH oxidase inhibition (by the active gp91 ds-tat peptide) from non-specific effects. Its scrambled sequence lacks the structural motif required to bind NOX2 subunits, ensuring it does not inhibit NADPH oxidase assembly or ROS production. Researchers use it to validate that observed effects (e.g., reduced oxidative stress) are due to NOX2-specific inhibition and not experimental artifacts .

Q. How does the structural design of this compound differ from the active gp91 ds-tat peptide?

The scrambled peptide has a randomized amino acid sequence (RKKRRQRRRCLRITRQSR-NH2) and is truncated by two residues at the N-terminus compared to the active peptide. This design disrupts the functional domain necessary for NOX2 subunit interaction, ensuring it cannot inhibit NADPH oxidase assembly. Structural validation via mass spectrometry and circular dichroism is recommended to confirm sequence integrity .

Q. What methodological steps ensure the scrambled peptide does not inadvertently affect ROS production?

Researchers should:

  • Compare ROS levels (e.g., via DHE fluorescence or OxyBlot) between scrambled peptide-treated and untreated groups.
  • Validate using complementary inhibitors (e.g., apocynin) to confirm NOX2-specific effects.
  • Include functional assays (e.g., Y-maze for cognitive function or beam walk for motor coordination) to rule out off-target behavioral impacts .

Advanced Research Questions

Q. How can researchers address contradictory data where the scrambled peptide exhibits unexpected biological activity?

In cases where scrambled peptides show effects (e.g., elevated protein expression in OxyBlot assays ), conduct the following:

  • Replicate experiments with independent peptide batches to rule out synthesis errors.
  • Cross-validate using genetic NOX2 knockout models or siRNA-mediated NOX2 silencing.
  • Assess purity via HPLC (>98% purity) to exclude contaminants.
  • Test for non-NOX2 targets (e.g., P2Y receptors) via binding assays .

Q. What experimental designs optimize the use of sgp91 ds-tat scrambled peptide in longitudinal studies?

For time-course analyses (e.g., post-traumatic brain injury):

  • Administer the scrambled peptide at matched doses and schedules as the active peptide (e.g., 5 mg/kg intraperitoneally at 1, 2, and 3 days post-injury).
  • Monitor ROS dynamics using real-time imaging (e.g., intravital microscopy) or redox-sensitive probes.
  • Pair with endpoint histology (e.g., immunofluorescence for NOX2+/P2Y12+ microglia) to confirm lack of target engagement .

Q. How does the scrambled peptide’s pharmacokinetic profile influence its utility in in vivo studies?

The scrambled peptide shares the TAT cell-penetrating motif with the active peptide, ensuring comparable tissue distribution. However, its lack of target binding results in faster clearance. To mitigate variability:

  • Quantify peptide stability in serum via LC-MS.
  • Adjust dosing intervals based on half-life data (e.g., 12–24 hours).
  • Use scrambled peptide pre-treated controls to account for residual effects .

Q. What statistical approaches differentiate between scrambled peptide controls and experimental noise?

Employ:

  • Mixed-effects models to account for repeated measurements (e.g., motor function tests over days post-injury).
  • Power analysis to ensure sample sizes (e.g., n ≥ 8/group) detect subtle differences.
  • Multivariate regression to adjust for covariates like batch effects or animal weight .

Methodological Considerations

Q. How to validate scrambled peptide efficacy in a new experimental model?

  • Baseline ROS measurement : Compare ROS levels in untreated vs. scrambled peptide-treated groups.
  • Co-administration studies : Combine with NOX2 activators (e.g., PMA) to confirm lack of inhibitory activity.
  • Transcriptomic profiling : RNA-seq or qPCR for NOX2-related genes (e.g., CYBB, p47phox) should show no differential expression .

Q. What protocols ensure scrambled peptide stability during storage and handling?

  • Store lyophilized peptide at -20°C in moisture-free conditions.
  • Reconstitute in sterile PBS (pH 7.4) with 0.1% BSA to prevent aggregation.
  • Avoid freeze-thaw cycles; aliquot working concentrations (e.g., 10 mM) for single-use .

Comparative Analysis

Q. How does sgp91 ds-tat scrambled peptide compare to other NOX2 controls (e.g., apocynin or genetic knockouts)?

Parameter Scrambled Peptide Apocynin NOX2 Knockout
SpecificityHigh (no off-target)Low (inhibits NOX1/4)High
Temporal resolutionAcute (hours)Chronic (days)N/A
Model compatibilityAll speciesRodent-specificLimited to genetic models
Use scrambled peptides for acute, reversible inhibition and genetic models for chronic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.